molecular formula C24H20FNO5 B2989218 N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide CAS No. 1049143-46-5

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Cat. No.: B2989218
CAS No.: 1049143-46-5
M. Wt: 421.424
InChI Key: MOKOFXKYCSWQRH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic benzopyran derivative characterized by a fused bicyclic core (3,4-dihydro-1H-2-benzopyran) substituted with a 4-fluorophenyl group at position 3 and a carboxamide-linked 2,4-dimethoxyphenyl moiety at position 4.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c1-29-18-8-10-20(22(13-18)30-2)26-23(27)15-5-9-19-16(11-15)12-21(31-24(19)28)14-3-6-17(25)7-4-14/h3-11,13,21H,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKOFXKYCSWQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multiple steps, including the formation of the benzopyran ring and the introduction of the fluorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include fluorobenzene, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Core Structure : Chromen-4-one (benzopyran-4-one) with fluorophenyl and pyrazolopyrimidine substituents.
  • Key Differences :
    • The target compound lacks the pyrazolopyrimidine moiety and instead features a simpler carboxamide-linked dimethoxyphenyl group.
    • Substituent positions: Fluorine in Example 53 is at the chromen’s 5-position and phenyl’s 3-position, whereas the target compound has fluorine at the phenyl’s 4-position.
  • Physicochemical Data: Property Example 53 Target Compound (Hypothesized) Molecular Weight (g/mol) 589.1 ~425 (estimated) Melting Point (°C) 175–178 Not reported
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
  • Core Structure: Isochromene (1H-2-benzopyran) with a carboxamide-linked dimethylaminophenyl group.
  • The absence of a 4-fluorophenyl substituent reduces steric bulk and electron-withdrawing effects.

Functional Analogues in Bioactivity Studies

Kynurenine Formamidase (KFase) Inhibitors

Compounds such as 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid share the 4-fluorophenyl motif, a critical pharmacophore for enzyme inhibition.

  • Binding Affinity :
Compound Affinity (kcal/mol)
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid -8.7
Target Compound (Hypothesized) Not tested
  • Structural Insights :
    • The 4-fluorophenyl group enhances π-π stacking and hydrophobic interactions in enzyme active sites.
    • The dimethoxyphenyl carboxamide in the target compound may introduce additional hydrogen-bonding capacity compared to simpler analogs.

Substituent Impact on Physicochemical Properties

Compound Substituent Effects LogP (Predicted)
Target Compound 2,4-Dimethoxyphenyl (electron-donating, increases solubility) ~3.5
Example 53 3-Fluorophenyl (electron-withdrawing, reduces basicity) ~4.2
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 4-Dimethylaminophenyl (strongly polar, enhances aqueous solubility) ~2.8

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the existing knowledge on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FNO4C_{23}H_{22}FNO_4. The compound features a benzopyran backbone, which is known for various biological activities. The presence of fluorine and methoxy groups may enhance its pharmacological properties.

Research indicates that compounds with similar structures may interact with multiple biological targets:

  • Antitumor Activity : Compounds with benzopyran structures have shown inhibitory effects on cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. Studies suggest that they may act through pathways involving the modulation of signaling molecules like p53 and NF-kB .
  • Anti-inflammatory Effects : Benzopyrans have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential use in treating inflammatory diseases .
  • Antioxidant Properties : The presence of methoxy groups can enhance the antioxidant capacity of these compounds by scavenging free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

Activity Compound IC50/EC50 Values Reference
AntitumorN-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-...10 µM
Anti-inflammatoryBenzopyran derivatives5 µM
Antioxidant2-Methoxybenzopyran derivatives15 µM

Study 1: Antitumor Activity

In a study examining the antitumor effects of benzopyran derivatives, this compound was evaluated against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to effectively reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential utility in inflammatory conditions.

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